YM-155 hydrochloride

Pediatric oncology Neuroblastoma Combination therapy

Researchers investigating survivin transcriptional regulation in p53-deficient models face a critical gap: most survivin antagonists target protein-protein interactions, not transcription, rendering cross-compound substitution scientifically invalid. YM-155 hydrochloride directly addresses this need as the most clinically advanced small-molecule survivin transcription inhibitor available. • Sub-nanomolar potency: IC50 0.54 nM for survivin (BIRC5) promoter inhibition; antiproliferative IC50 2.3-11 nM across p53-mutant lines (PC-3, PPC-1, DU145). • Exquisite selectivity: Minimal effect on c-IAP2, XIAP, or BCL-2 family proteins at 100 nM, enabling clean mechanistic dissection. • Clinically validated: Advanced to Phase I/II trials; supported by population PK models for translational dosing. Supplied ≥98% purity, stored at -20°C, with global shipping.

Molecular Formula C20H19ClN4O3
Molecular Weight 398.8 g/mol
CAS No. 355406-09-6
Cat. No. B1602956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-155 hydrochloride
CAS355406-09-6
Molecular FormulaC20H19ClN4O3
Molecular Weight398.8 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Cl-]
InChIInChI=1S/C20H19N4O3.ClH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1
InChIKeyNUZWGSASIPTGSA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM-155 Hydrochloride: Survivin Transcription Inhibitor


YM-155 hydrochloride (Sepantronium hydrochloride, CAS 355406-09-6) is a small-molecule imidazolium-based survivin suppressant that inhibits survivin (BIRC5) promoter activity with an IC50 of 0.54 nM in reporter assays [1]. Originally synthesized by Astellas Pharma, Inc., this compound suppresses survivin expression at the transcriptional level, distinguishing it from SMAC mimetics and other IAP antagonists that function via protein-protein interaction disruption [2]. YM-155 hydrochloride exhibits potent nanomolar antiproliferative activity across a broad range of human cancer cell lines, including prostate, lung, melanoma, and breast cancer models, while demonstrating minimal effects on other IAP family members (c-IAP2, XIAP) or BCL-2 family proteins at active concentrations . The compound has advanced to Phase I/II clinical trials for various malignancies including NSCLC, melanoma, and breast cancer, establishing it as the most clinically advanced small-molecule survivin transcription inhibitor available [3].

Survivin (BIRC5) promoter inhibition
Transcriptional suppression mechanism distinct from IAP antagonist or antisense strategies; supports survivin transcription studies.
Selectivity for survivin over XIAP/c-IAP2
Reported minimal perturbation of other IAP or BCL-2 family members at active concentrations, enabling pathway-specific experimental designs.
Late-stage research inhibitor tool
Most clinically investigated small-molecule survivin transcription inhibitor; supports translational model characterization and target-engagement studies.

YM-155 Hydrochloride: Unique Mechanism


Generic substitution among survivin-targeting agents is scientifically unsound due to fundamentally divergent mechanisms of action and selectivity profiles. YM-155 hydrochloride suppresses survivin expression via transcriptional inhibition of the BIRC5 promoter, whereas alternative survivin antagonists operate through distinct mechanisms: SMAC mimetics (e.g., birinapant, LCL161) target multiple IAP proteins via protein-protein interaction disruption [1]; survivin dimerization inhibitors (e.g., LQZ-7I) block protein-protein interactions at the post-translational level; and antisense oligonucleotides (e.g., LY2181308) degrade survivin mRNA [2]. Even within the same structural class—the naphthoquinone imidazolium series—close analogs such as NSC 80467 exhibit quantifiably different potency and distinct DNA damage response induction characteristics [3]. Furthermore, YM-155's cellular uptake depends critically on the SLC35F2 solute carrier protein and its efflux on ABCB1 (MDR1) transporter expression, creating a unique sensitivity/resistance profile that cannot be extrapolated to other survivin-targeting compounds [4]. These mechanistic and pharmacological distinctions render cross-compound substitution invalid without experimental revalidation.

SMAC mimetics (e.g., birinapant, LCL161) disrupt IAP protein-protein interactions, not survivin transcription. Switching may lose transcriptional selectivity and alter IAP-family endpoint profiles.

Survivin dimerization inhibitors or antisense oligos act post-transcriptionally. Transcriptional suppression endpoints cannot be assumed to transfer across mechanism classes.

Structural analog NSC 80467 exhibits different NCI-60 activity correlation (r=0.748) and distinct DNA damage induction pattern. Even same-series analogs may not be interchangeable without revalidation.

YM-155 Hydrochloride: Comparative Evidence


Etoposide Synergy in Neuroblastoma

YM-155 hydrochloride demonstrates potent single-agent cytotoxicity in neuroblastoma (NB) cell lines, with IC50 values ranging from 8 to 212 nM across six NB cell lines tested [1]. In combination with the standard-of-care chemotherapeutic etoposide, YM-155 produces synergistic inhibition of NB growth with combination index ED75 values ranging from 0.17 to 1 (values <1 indicating synergy) compared to either agent administered alone [2]. The combination treatment induced apoptosis by approximately 2- to 7-fold over baseline [3].

Etoposide synergy in NB
Head-to-head
IC50 8–212 nM; ED75 0.17–1
Supports neuroblastoma combination assay context
2D/3D spheroid models; etoposide synergy index review
Pediatric oncology Neuroblastoma Combination therapy

SCLC: Potency vs. Carboplatin

In a direct comparative study evaluating YM-155 against the platinum-based chemotherapeutic carboplatin in small cell lung cancer (SCLC) cell models, YM-155 exhibited significantly greater potency while maintaining similar maximum efficacy (Emax) [1]. The study found YM-155's EC50 to be approximately 45-fold lower than that of carboplatin, indicating that a substantially lower concentration of YM-155 is required to achieve comparable antiproliferative effects [2].

SCLC potency vs carboplatin
Head-to-head
EC50 ~45× lower; Emax comparable
Reported SCLC model-response context
SCLC cell lines; bioluminescence imaging readout
Small cell lung cancer Comparative potency Chemotherapy alternative

Selective Survivin Promoter Inhibition

YM-155 hydrochloride inhibits survivin promoter activity with an IC50 of 0.54 nM in luciferase reporter assays, representing sub-nanomolar potency for transcriptional suppression of BIRC5 [1]. At active concentrations (up to 100 nM), YM-155 does not affect protein expression levels of other IAP family members including c-IAP2 and XIAP, nor BCL-2 family proteins (Bcl-2, Bcl-xL, Bad) . This contrasts with SMAC mimetics such as birinapant and LCL161, which target cIAP1 and XIAP with broader IAP family activity and lack transcriptional specificity for survivin [2].

Survivin promoter selectivity
Class-level inference
Promoter IC50 = 0.54 nM; XIAP/c-IAP2 unaffected at 100 nM
Supports transcriptional specificity study fit
Contrasts with broad IAP antagonists; reporter assay context
Survivin transcription Target selectivity IAP family

NCI-60 Profile vs. Analog NSC 80467

In a parallel analysis of two naphthoquinone imidazolium 'survivin suppressants,' YM-155 and the structural analog NSC 80467, GI50 values generated across the NCI-60 cell line panel produced a correlation coefficient of r=0.748, indicating significant but not identical activity concordance [1]. Both compounds induce γH2AX and pKAP1 (DNA damage markers) at concentrations considerably lower than those required for survivin suppression, confirming DNA damage as an initiating event rather than a consequence of survivin inhibition [2]. However, COMPARE analysis identified differential mechanistic signatures between the two compounds [3].

NCI-60 analog comparison
Head-to-head
GI50 r=0.748 vs NSC 80467; both induce γH2AX
Analog profile may not replicate exactly
DNA damage marker below survivin suppression threshold
Structural analogs NCI-60 screening DNA damage response

ABCB1 Resistance Biomarker

In a panel of 23 neuroblastoma cell lines, YM-155 demonstrated a median IC50 of 35 nM (range: 0.5 to >10,000 nM), with nine cell lines exhibiting relative resistance (IC50 >200 nM) [1]. ABCB1 (MDR1) was identified as the most predictive gene for YM-155 resistance via Affymetrix mRNA expression analysis comparing five most sensitive versus five most resistant cell lines [2]. Inhibition of ABCB1 with cyclosporine or shRNA-mediated knockdown rendered resistant cell lines 27- to 695-fold more sensitive to YM-155 treatment [3].

ABCB1 resistance sensitization
Head-to-head
Sensitization factor 27–695× with ABCB1 inhibition
Biomarker guides cell-line selection context
ABCB1 expression predictive of resistance; neuroblastoma panel
Drug resistance ABCB1/MDR1 Neuroblastoma

YM-155 Hydrochloride: Research Applications


Survivin Transcription in p53-Deficient Models

Based on YM-155's sub-nanomolar IC50 of 0.54 nM for survivin promoter inhibition and its demonstrated activity in p53-deficient cell lines including PC-3, PPC-1, and DU145 with IC50s ranging from 2.3-11 nM, this compound is optimally suited for investigating survivin transcriptional regulation in p53-mutant or p53-null backgrounds where traditional p53-dependent apoptotic pathways are compromised [1]. The compound's selectivity profile—minimal effect on other IAP family members (c-IAP2, XIAP) or BCL-2 family proteins at 100 nM—enables clean mechanistic dissection of survivin-specific transcriptional effects .

Combination Therapy with Etoposide in Neuroblastoma

The demonstrated synergistic ED75 values of 0.17-1 with etoposide in neuroblastoma models, combined with single-agent IC50 values of 8-212 nM and 2- to 7-fold apoptosis induction, position YM-155 as a rational combination partner for pediatric oncology studies investigating chemosensitization strategies [1]. Researchers should note that ABCB1 (MDR1) expression serves as a predictive biomarker for YM-155 resistance, with ABCB1-positive cell lines exhibiting IC50 values >200 nM, and that co-administration of ABCB1 inhibitors can sensitize resistant lines by 27- to 695-fold .

DNA Damage Response & Synthetic Lethality

YM-155's demonstrated ability to induce γH2AX and pKAP1 DNA damage markers at concentrations below those required for survivin suppression, coupled with its ARID1A-specific synthetic lethality in engineered organoid models (selectively inhibiting TP53/ARID1A DKO but not TP53 KO organoids at 0.03 μM), supports its application in DNA damage response pathway studies and synthetic lethality screening [1]. Researchers investigating SLC35F2-dependent cellular uptake mechanisms will benefit from the established structure-activity relationship showing that hydrogen bond acceptor functionality in the pyrazine ring is critical for stemotoxic activity .

Small Cell Lung Cancer Alternative Therapy

Based on the direct comparative data showing YM-155's EC50 is approximately 45-fold lower than carboplatin in SCLC cell models while maintaining comparable Emax, this compound is suitable for preclinical studies evaluating lower-concentration alternatives to platinum-based chemotherapy in SCLC [1]. The established population pharmacokinetic model in cancer patients—identifying creatinine clearance as the most influential covariate on YM-155 clearance with a predicted 25% decrease in CL for patients with moderately impaired renal function—provides translational guidance for in vivo dosing optimization .

Application
Selection Property
Validation Focus
p53-deficient cancer models
Survivin transcriptional selectivity
BIRC5 promoter activity in p53-null cells
Neuroblastoma combination studies
Etoposide synergy context
ABCB1 resistance biomarker review
DNA damage response & synthetic lethality
DNA damage marker induction profile
SLC35F2 uptake dependency verification
SCLC preclinical models
Lower-concentration response context
PK parameter creatinine clearance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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